molecular formula C9H16O2 B13084211 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde

1-(Ethoxymethyl)cyclopentane-1-carbaldehyde

Cat. No.: B13084211
M. Wt: 156.22 g/mol
InChI Key: MBXPCHHVBBCDEB-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C(_9)H(_16)O(_2) It features a cyclopentane ring substituted with an ethoxymethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with ethyl bromide in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:

    Base: Sodium hydride or potassium tert-butoxide

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using supported metal catalysts can also be employed to streamline the synthesis and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 1-(Ethoxymethyl)cyclopentane-1-carboxylic acid

    Reduction: 1-(Ethoxymethyl)cyclopentane-1-methanol

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethoxymethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes.

Mechanism of Action

The mechanism by which 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the formation of an intermediate hydrate. In reduction reactions, the aldehyde is reduced to an alcohol via the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(Ethoxymethyl)cyclopentane-1-carbaldehyde can be compared with other similar compounds such as:

    Cyclopentane-1-carbaldehyde: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.

    1-(Methoxymethyl)cyclopentane-1-carbaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, which can influence its reactivity and applications.

    Cyclopentane-1-carboxylic acid: The oxidized form of this compound, used in different contexts due to its carboxylic acid functionality.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(ethoxymethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-2-11-8-9(7-10)5-3-4-6-9/h7H,2-6,8H2,1H3

InChI Key

MBXPCHHVBBCDEB-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCCC1)C=O

Origin of Product

United States

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